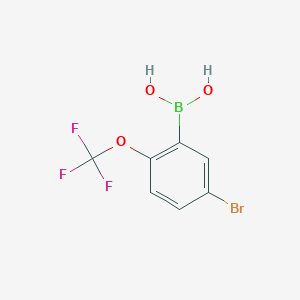

5-Bromo-2-trifluoromethoxyphenylboronic acid

Description

5-Bromo-2-trifluoromethoxyphenylboronic acid (CAS: 1072951-56-4) is a boronic acid derivative with the chemical formula C₇H₅BBrF₃O₃ and a molecular weight of 284.82 g/mol. It features a bromine substituent at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position of the phenyl ring. The compound is stored at 2–8°C to ensure stability, likely due to sensitivity to moisture or thermal degradation . Its primary applications include use in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated aromatic systems, which are critical in pharmaceuticals and materials science .

Properties

IUPAC Name |

[5-bromo-2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O3/c9-4-1-2-6(15-7(10,11)12)5(3-4)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPYFDWQKJBUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673889 | |

| Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-56-4 | |

| Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-trifluoromethoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Bromo-2-trifluoromethoxyphenylboronic acid is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophilic groups. The trifluoromethoxy group enhances the compound's lipophilicity and potential bioactivity, while the bromine atom may influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related phenylboronic acids, suggesting that this compound may exhibit similar effects.

- Antifungal Activity : Research indicates that 5-trifluoromethyl-2-formyl phenylboronic acid shows moderate antifungal activity against Candida albicans and Aspergillus niger. The mechanism is thought to involve inhibition of leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis .

- Bacterial Activity : The compound has demonstrated effectiveness against various bacteria, including Escherichia coli and Bacillus cereus. Notably, it has a lower Minimum Inhibitory Concentration (MIC) against Bacillus cereus compared to the established antifungal drug AN2690 (Tavaborole), indicating its potential as an antibacterial agent .

Anticancer Potential

Boronic acids have gained attention in cancer research due to their ability to interact with biological molecules, potentially leading to therapeutic effects.

- In Vitro Studies : In studies involving cancer cell lines such as PC-3 (prostate cancer) and HepG2 (liver cancer), boronic acids have shown promising anti-proliferative effects. These compounds can alter binding interactions within the active sites of enzymes involved in cancer progression, leading to reduced cell viability .

- Mechanism of Action : The anticancer activity may be attributed to the ability of boronic acids to form coordinate covalent bonds with nucleophilic amino acids in target proteins, disrupting their normal function. This interaction can trigger apoptosis in cancer cells, enhancing their lethality .

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids, including this compound:

Scientific Research Applications

Organic Synthesis

Building Block in Cross-Coupling Reactions

5-Bromo-2-trifluoromethoxyphenylboronic acid serves as an important building block in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The presence of the trifluoromethoxy group enhances the electrophilicity of the boronic acid, making it more reactive and efficient in coupling reactions with various aryl halides or other boronic acids .

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown moderate activity against various pathogens, including Candida albicans and Escherichia coli. The mechanism of action appears to involve the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis, which is similar to the action of known antifungal agents like Tavaborole (AN2690) .

Potential Anticancer Properties

In vitro studies have suggested that boronic acids can interact with biological targets relevant to cancer therapy. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation has been explored, indicating potential applications in developing new anticancer drugs. For example, modifications of the boronic acid structure have been investigated for their effects on antiproliferative activity against prostate cancer cell lines .

Material Science

Synthesis of Functional Polymers

The compound's unique chemical properties allow it to be utilized in synthesizing functional polymers. These polymers can be tailored for specific applications such as drug delivery systems or sensors. The incorporation of boronic acids into polymer matrices can enhance their binding properties with diols, leading to innovative materials with improved functionalities .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of related phenylboronic acids demonstrated that this compound derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard antifungal treatments. This suggests a promising avenue for developing new antimicrobial agents .

Case Study 2: Anticancer Research

In a series of experiments focusing on prostate cancer cell lines, compounds derived from phenylboronic acids showed varying degrees of antiproliferative activity. The introduction of trifluoromethyl groups was found to enhance the efficacy of these compounds against cancer cells, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group (EWG), which increases the acidity of the boronic acid moiety compared to electron-donating groups like methoxy (-OMe). This enhances reactivity in cross-coupling reactions by stabilizing the transition state during transmetalation. For example:

- 5-Bromo-2-methoxyphenylboronic acid (CAS: 957120-30-8) has a similarity score of 0.92 to the target compound but exhibits lower acidity due to the electron-donating methoxy group, resulting in slower reaction kinetics .

- 3-Bromo-5-(trifluoromethoxy)phenylboronic acid (CAS: 1072951-48-4) is a positional isomer with the -OCF₃ group at the 3-position.

Fluorinated Analogues

- 5-Fluoro-2-methoxyphenylboronic acid (synthesized via bromination and Grignard reactions) highlights the trade-offs between fluorine and bromine: fluorine’s smaller size reduces steric effects but limits leaving-group ability in cross-coupling .

- 5-Bromo-2-fluorophenylboronic acid (CAS: 112204-57-6) lacks the -OCF₃ group, resulting in lower electrophilicity and reduced reactivity in Suzuki-Miyaura reactions .

Data Tables: Key Comparative Metrics

Table 1: Structural and Physical Properties

| Compound Name | Substituents | Position | Molecular Weight (g/mol) | CAS Number | Purity |

|---|---|---|---|---|---|

| 5-Bromo-2-trifluoromethoxyphenylboronic acid | Br, -OCF₃ | 2,5 | 284.82 | 1072951-56-4 | 96% |

| 5-Bromo-2-methoxyphenylboronic acid | Br, -OMe | 2,5 | 231.02 | 957120-30-8 | 97% |

| 3-Bromo-5-(trifluoromethoxy)phenylboronic acid | Br, -OCF₃ | 3,5 | 284.82 | 1072951-48-4 | 97% |

| 2-Bromo-5-(trifluoromethoxy)phenylboronic acid | Br, -OCF₃ | 2,5 | 284.82 | 957034-55-8 | 98% |

| 5-Fluoro-2-methoxyphenylboronic acid | F, -OMe | 2,5 | 184.00 | N/A | 99.07% |

Research Findings and Industrial Relevance

- Electronic Effects : The -OCF₃ group in this compound enhances electrophilicity, making it superior to methoxy analogues in reactions requiring activated aryl halides .

- Steric Considerations : Positional isomers like 3-Bromo-5-(trifluoromethoxy)phenylboronic acid offer reduced steric hindrance, favoring coupling with bulky substrates .

- Purity and Storage : High-purity grades (96–99%) are critical for pharmaceutical applications to minimize side reactions. Refrigeration (2–8°C) is essential for long-term stability of trifluoromethoxy derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.